molecular formula C16H14N2O3S B3022209 Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 545437-55-6

Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No. B3022209
M. Wt: 314.4 g/mol
InChI Key: ZEJNUFNLUMEPPM-UHFFFAOYSA-N
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Description

The compound of interest, "Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate," is a molecule that includes a thiophene ring, a common structure in medicinal chemistry due to its electronic properties and stability. Thiophene derivatives are often studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multi-step reactions. For instance, a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was synthesized through a Gewald three-component reaction involving cyclohexanones, alkyl cyanoacetates, and sulfur . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and biological activity. For example, the crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was found to be stabilized by intra- and intermolecular N-H···O hydrogen bonds . These structural details are essential for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, alkyl 2-aminobenzo[b]thiophene-3-carboxylates can be obtained from alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates via dehydrogenation . This indicates that the compound of interest may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups on the thiophene ring can significantly affect the compound's acidity, basicity, and solubility. The assays developed for the determination of 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester and its acid metabolite in biological samples demonstrate the importance of these properties in the context of drug development and pharmacokinetic studies .

Scientific Research Applications

  • Medicinal Chemistry : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

  • Industrial Chemistry and Material Science : Thiophene derivatives are utilized as corrosion inhibitors .

  • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

  • Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs .

  • Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .

  • Pharmacological Properties : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

  • Proteomics Research : This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This field is crucial for understanding cellular processes, diseases, and the development of new drugs.

  • Antimicrobial Activity : A study has shown that certain thiophene derivatives have antimicrobial activity . While this study did not specifically mention “Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate”, it suggests that similar compounds could potentially have antimicrobial properties.

properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-3-5-11(6-4-10)12-9-22-15(14(12)16(20)21-2)18-13(19)7-8-17/h3-6,9H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJNUFNLUMEPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148442
Record name Methyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

CAS RN

545437-55-6
Record name Methyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545437-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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